

Application Notes and Protocols for DNDI-6148 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B11931583

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DNDI-6148 is a novel benzoxaborole compound identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] Visceral leishmaniasis, a parasitic disease transmitted by sand flies, is fatal if left untreated and current therapies have significant limitations.[2][3] **DNDI-6148** has demonstrated potent in vitro and in vivo activity against *Leishmania donovani* and *Leishmania infantum*, the causative agents of VL.[4] These application notes provide detailed protocols for the use of **DNDI-6148** as a reference compound in high-throughput screening (HTS) assays designed to identify new anti-leishmanial agents.

The primary mechanism of action of **DNDI-6148** is the inhibition of the *Leishmania* cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an essential enzyme for parasite mRNA processing.[1][2] This specific mode of action makes **DNDI-6148** an excellent tool for both phenotypic and target-based drug discovery campaigns.

Data Presentation: In Vitro and In Vivo Efficacy of DNDI-6148

The following tables summarize the key quantitative data regarding the anti-leishmanial activity of **DNDI-6148**.

Assay Type	Parasite Species	Cell Type	EC50 (μM)	Reference
Intracellular Amastigote	L. infantum	Primary Mouse Macrophages	0.23	[3]
Intracellular Amastigote	L. donovani	-	0.44	[3]
Axenic Amastigote	L. infantum	-	1.44 ± 0.30	[5]

Table 1: In Vitro Activity of **DNDI-6148** against Leishmania spp.

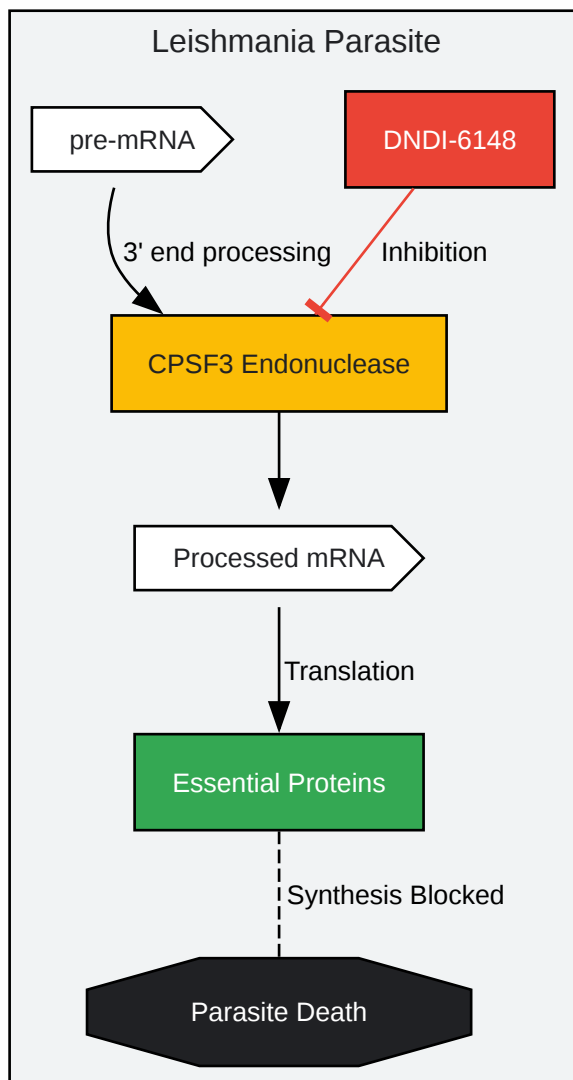
Animal Model	Parasite Species	Dose (mg/kg)	Route	Efficacy	Reference
Hamster	L. infantum	50	Oral (QD)	>98% reduction in parasite burden	[1][3]
Hamster	L. infantum	100	Oral (QD)	>98% reduction in parasite burden	[3]
Mouse	L. donovani	25	Oral	Efficacious	[4]
Mouse	L. donovani	50	Oral	Efficacious	[4]

Table 2: In Vivo Efficacy of **DNDI-6148** in Leishmaniasis Models.

Signaling Pathway and Mechanism of Action

DNDI-6148 targets a critical step in parasite gene expression. The diagram below illustrates the mechanism of action.

Mechanism of Action of DNDI-6148



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Caption: **DNDI-6148** inhibits the CPSF3 endonuclease, blocking mRNA processing and leading to parasite death.

Experimental Protocols

The following protocols describe high-throughput screening assays where **DNDI-6148** can be used as a positive control for anti-leishmanial activity.

Protocol 1: High-Content Imaging Assay for Intracellular *L. donovani* Amastigotes

This assay quantifies the viability of the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.

1. Materials:

- Human monocytic cell line (e.g., THP-1)
- *Leishmania donovani* promastigotes
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- **DNDI-6148** (positive control)
- Amphotericin B (alternative positive control)
- DMSO (negative control)
- 384-well clear-bottom imaging plates
- DNA stains (e.g., DAPI or Draq5)
- High-content imaging system

2. Macrophage Differentiation:

- Seed THP-1 cells into 384-well plates at a density of 2×10^4 cells/well in RPMI-1640 medium.
- Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.
- Incubate for 48-72 hours at 37°C in 5% CO₂.

3. Parasite Infection:

- Culture *L. donovani* promastigotes to stationary phase.
- After macrophage differentiation, wash the cells to remove PMA.
- Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 15:1 (parasite:macrophage).^{[6][7]}
- Incubate for 4 hours at 37°C to allow for phagocytosis.
- Wash plates 2-3 times with fresh medium to remove non-internalized promastigotes.

4. Compound Addition:

- Prepare serial dilutions of test compounds and controls (**DNDI-6148**, Amphotericin B) in DMSO.
- Using a liquid handler, add compounds to the assay plates. The final DMSO concentration should not exceed 0.5%.
- Include wells with DMSO only as a negative control.

5. Incubation and Staining:

- Incubate plates for 72 hours at 37°C in 5% CO₂.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Stain the nuclei of both host cells and intracellular amastigotes with a DNA stain.[3]

6. Image Acquisition and Analysis:

- Acquire images using an automated confocal microscope or high-content imager.
- Use a custom image analysis algorithm to quantify:
 - Number of host cells (for cytotoxicity assessment).
 - Percentage of infected macrophages (infection rate).
 - Number of amastigotes per macrophage.
- Calculate the 50% effective concentration (EC₅₀) for each compound.

Protocol 2: Resazurin-Based Viability Assay for *L. donovani* Promastigotes

This is a simpler, more rapid assay suitable for primary screening, targeting the insect stage of the parasite.

1. Materials:

- *Leishmania donovani* promastigotes
- M199 medium with 10% FBS
- **DNDI-6148** (positive control)
- Miltefosine (alternative positive control)

- DMSO (negative control)
- 384-well opaque-walled plates
- Resazurin sodium salt solution (sterile)
- Plate reader with fluorescence capabilities

2. Assay Procedure:

- Culture *L. donovani* promastigotes to the mid-logarithmic growth phase.
- Dispense 50 μ L of the parasite suspension into each well of a 384-well plate to a final density of 5×10^5 parasites/mL.[3]
- Add test compounds and controls (**DNDI-6148**, Miltefosine) at desired concentrations. Ensure the final DMSO concentration is below 0.5%.
- Incubate the plates for 68-72 hours at 27°C.[3]
- Add 5 μ L of sterile resazurin solution (0.15 mg/mL) to each well.
- Incubate for an additional 4 hours at 27°C, protected from light.[3]

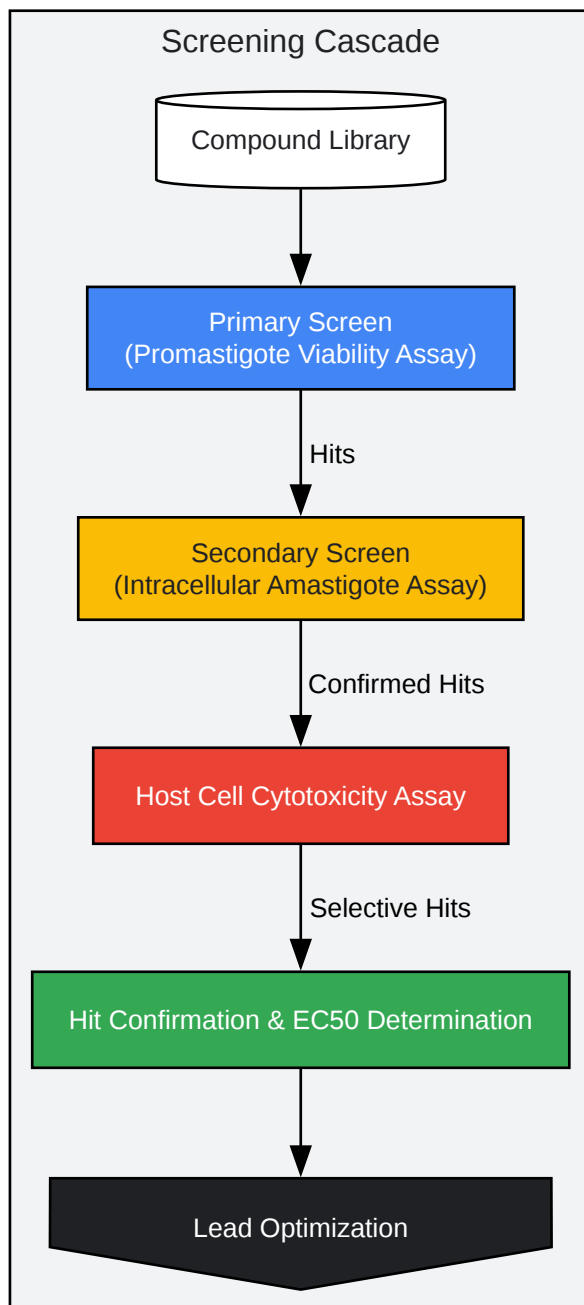
3. Data Analysis:

- Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
- Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
- Determine the EC50 value for active compounds.

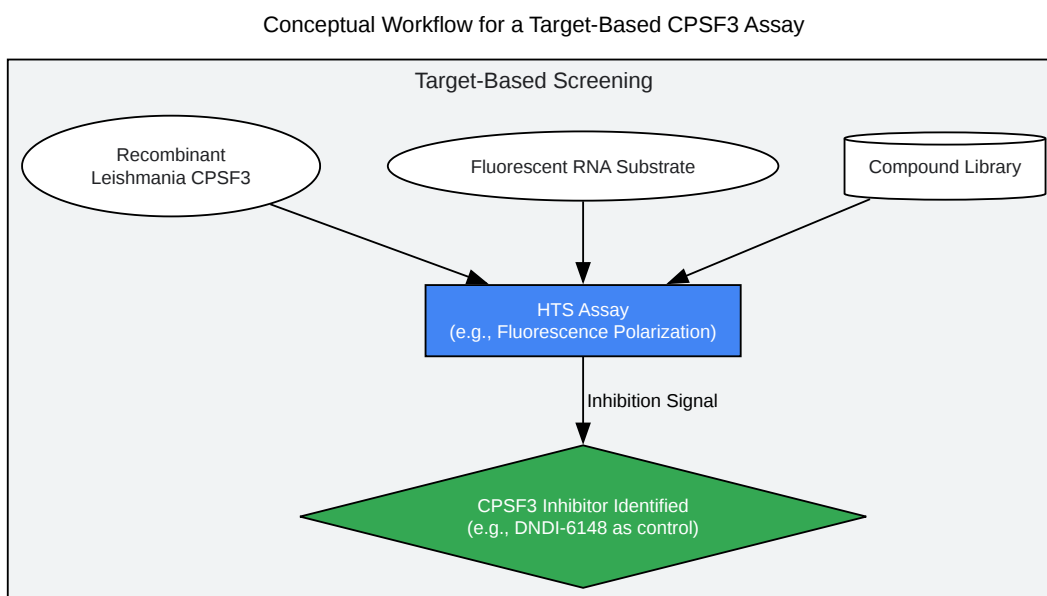
Experimental and Logical Workflows

The diagrams below outline the workflows for a typical phenotypic screening campaign and a conceptual target-based assay for CPSF3 inhibitors.

Phenotypic HTS Workflow for Anti-leishmanials

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Caption: A typical workflow for identifying new anti-leishmanial compounds using phenotypic screens.



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Caption: A conceptual workflow for a target-based screen to identify inhibitors of Leishmania CPSF3.

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